molecular formula C17H14ClFN2O2S B11168952 2-(2-chloro-6-fluorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11168952
M. Wt: 364.8 g/mol
InChI Key: QYLJOKGBOBTJTJ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves a multi-step process:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Substitution Reaction: The ethoxy group is introduced via an etherification reaction, where the benzothiazole derivative reacts with an ethylating agent such as ethyl iodide in the presence of a base.

    Acylation: The acetamide moiety is introduced through an acylation reaction, where the benzothiazole derivative reacts with 2-(2-chloro-6-fluorophenyl)acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for higher yields and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-(2-fluorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(1,3-benzothiazol-2-yl)acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is unique due to the specific combination of substituents on the phenyl and benzothiazole rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds. The presence of both chloro and fluoro substituents can enhance its binding affinity to certain targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C17H14ClFN2O2S

Molecular Weight

364.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H14ClFN2O2S/c1-2-23-10-6-7-14-15(8-10)24-17(20-14)21-16(22)9-11-12(18)4-3-5-13(11)19/h3-8H,2,9H2,1H3,(H,20,21,22)

InChI Key

QYLJOKGBOBTJTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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